molecular formula C17H15N3O4S B2370865 Methyl 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate CAS No. 851978-38-6

Methyl 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate

Cat. No.: B2370865
CAS No.: 851978-38-6
M. Wt: 357.38
InChI Key: SXLUMNWVBIWHDI-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate typically involves the reaction of 4-methoxybenzo[d]thiazole-2-yl hydrazine with methyl 4-formylbenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process . The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thiazole derivatives .

Scientific Research Applications

Methyl 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.

    Medicine: Due to its potential anti-inflammatory and antitumor properties, it is being investigated for drug development.

    Industry: It can be used in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
  • 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles

Uniqueness

Methyl 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate stands out due to its specific substitution pattern on the thiazole ring, which may confer unique biological activities compared to other thiazole derivatives. Its methoxy group and hydrazinecarbonyl linkage are particularly noteworthy, as they may enhance its interaction with biological targets .

Properties

IUPAC Name

methyl 4-[[(4-methoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-23-12-4-3-5-13-14(12)18-17(25-13)20-19-15(21)10-6-8-11(9-7-10)16(22)24-2/h3-9H,1-2H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLUMNWVBIWHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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